molecular formula C22H21N3O3S2 B11500974 3-benzyl-5-(3,4-diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

3-benzyl-5-(3,4-diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11500974
M. Wt: 439.6 g/mol
InChI Key: RSEPBPGAKNVOTR-UHFFFAOYSA-N
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Description

3-BENZYL-5-(3,4-DIETHOXYPHENYL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex heterocyclic compound that belongs to the thiazolopyrimidine family

Preparation Methods

The synthesis of 3-BENZYL-5-(3,4-DIETHOXYPHENYL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of appropriate benzyl and diethoxyphenyl derivatives with thioamides under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethoxyphenyl positions, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.

Mechanism of Action

The mechanism of action of 3-BENZYL-5-(3,4-DIETHOXYPHENYL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as topoisomerase I, which plays a crucial role in DNA replication and cell division . The compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar compounds to 3-BENZYL-5-(3,4-DIETHOXYPHENYL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE include other thiazolopyrimidine derivatives such as:

The uniqueness of 3-BENZYL-5-(3,4-DIETHOXYPHENYL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

3-benzyl-5-(3,4-diethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C22H21N3O3S2/c1-3-27-16-11-10-15(12-17(16)28-4-2)19-23-20-18(21(26)24-19)30-22(29)25(20)13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,23,24,26)

InChI Key

RSEPBPGAKNVOTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(C(=O)N2)SC(=S)N3CC4=CC=CC=C4)OCC

Origin of Product

United States

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